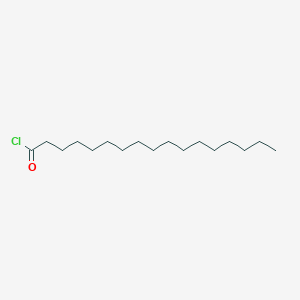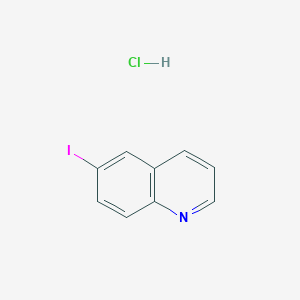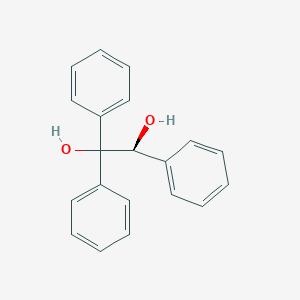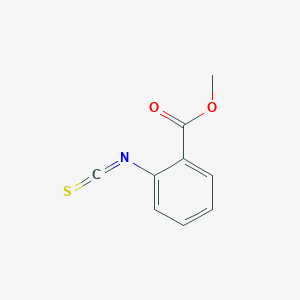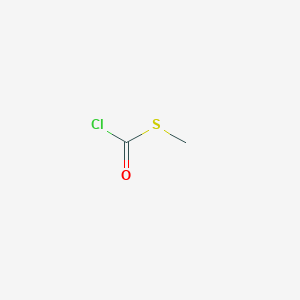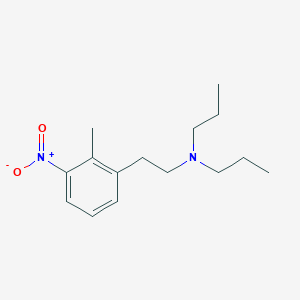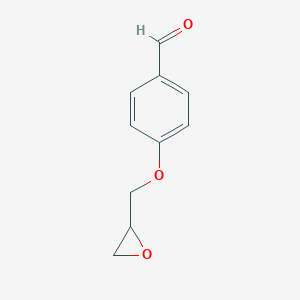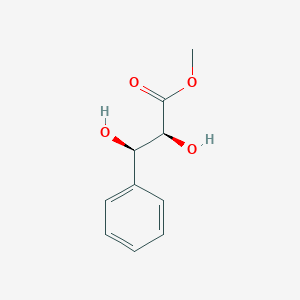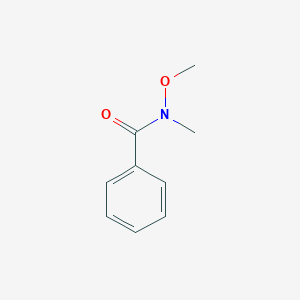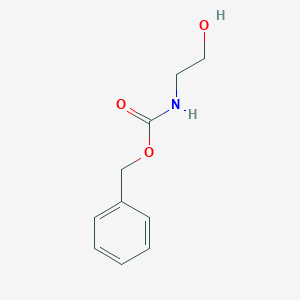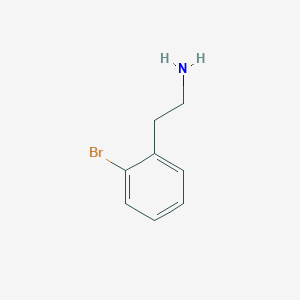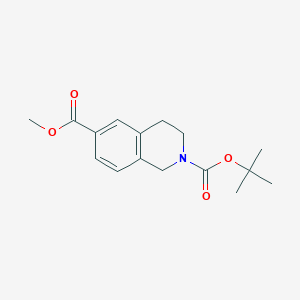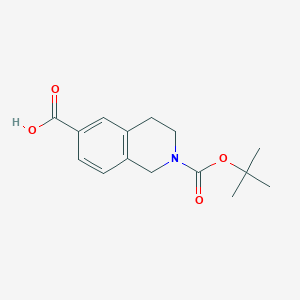
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone, also known as MPEP, is a chalcone derivative that has gained interest in the scientific community due to its potential therapeutic applications. MPEP has been found to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), making it a promising candidate for the treatment of neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction.
作用机制
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone acts as a selective antagonist of the mGluR5 receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of this receptor, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone is able to modulate glutamatergic neurotransmission and reduce the hyperexcitability that is often associated with neurological disorders.
生化和生理效应
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been found to have a variety of biochemical and physiological effects. In addition to its activity as an mGluR5 antagonist, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to modulate the activity of other neurotransmitter systems, including dopamine and GABA. 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has also been found to reduce inflammation and oxidative stress, which are thought to play a role in the pathogenesis of many neurological disorders.
实验室实验的优点和局限性
One of the main advantages of using 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamatergic neurotransmission. However, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone does have some limitations, including its relatively low potency and its potential for off-target effects at high concentrations.
未来方向
There are several potential future directions for research on 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone. One area of interest is the development of more potent and selective mGluR5 antagonists that could be used in the treatment of neurological disorders. Additionally, there is a need for further investigation into the potential off-target effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone and other mGluR5 antagonists. Finally, research is needed to better understand the long-term effects of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone on brain function and behavior.
合成方法
The synthesis of 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone involves the condensation of 4'-hydroxy-3-methoxyacetophenone with 2-(1-pyrrolidinyl)ethanone, followed by the addition of phenylboronic acid and subsequent Suzuki coupling with 4-fluorobenzaldehyde. The resulting compound is then demethylated using boron tribromide to yield 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone.
科学研究应用
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been extensively studied for its potential therapeutic applications in various neurological disorders. In a study conducted on Fragile X syndrome, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone was found to improve cognitive function and reduce hyperactivity in a mouse model of the disorder. Additionally, 3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone has been shown to reduce dyskinesia in a rat model of Parkinson's disease and to decrease drug-seeking behavior in a rat model of addiction.
属性
CAS 编号 |
15288-31-0 |
|---|---|
产品名称 |
3-Methoxy-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone |
分子式 |
C28H29NO3 |
分子量 |
427.5 g/mol |
IUPAC 名称 |
(E)-3-(3-methoxyphenyl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C28H29NO3/c1-31-26-11-7-8-22(20-26)21-27(23-9-3-2-4-10-23)28(30)24-12-14-25(15-13-24)32-19-18-29-16-5-6-17-29/h2-4,7-15,20-21H,5-6,16-19H2,1H3/b27-21+ |
InChI 键 |
MTQWJFCEUWQEDF-SZXQPVLSSA-N |
手性 SMILES |
COC1=CC=CC(=C1)/C=C(\C2=CC=CC=C2)/C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
规范 SMILES |
COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCCN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



